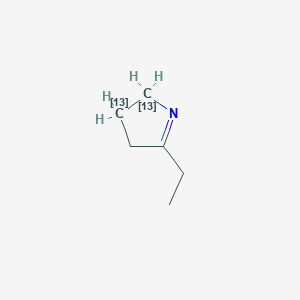

5-Ethyl-3,4-dihydro-2H-pyrrole-13C2

描述

BenchChem offers high-quality 5-Ethyl-3,4-dihydro-2H-pyrrole-13C2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethyl-3,4-dihydro-2H-pyrrole-13C2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

5-ethyl-(2,3-13C2)3,4-dihydro-2H-pyrrole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-2-6-4-3-5-7-6/h2-5H2,1H3/i3+1,5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPINLVYDXPOSN-ZIEKVONGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=N[13CH2][13CH2]C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: 5-Ethyl-3,4-dihydro-2H-pyrrole-13C2

The following technical guide is structured to provide an exhaustive analysis of 5-Ethyl-3,4-dihydro-2H-pyrrole-13C2 , focusing on its application as a stable isotope internal standard in quantitative analysis.

Precision Quantitation in Complex Matrices via Isotope Dilution Mass Spectrometry

CAS Number: 1391053-96-5

Unlabeled Analog CAS: 1192-29-6 (2-Ethyl-1-pyrroline)

Chemical Formula:

Executive Summary

5-Ethyl-3,4-dihydro-2H-pyrrole-13C2 (also known as 2-Ethyl-1-pyrroline-13C2 ) is the stable isotope-labeled analog of the volatile cyclic imine 2-ethyl-1-pyrroline. While the unlabeled parent compound is a potent flavorant associated with Maillard reactions (roasty, popcorn-like notes) and a key biomarker in food chemistry, the

This guide addresses the technical challenges of working with this compound—specifically its hydrolytic instability and polymerization tendency—and outlines rigorous protocols for its use as an Internal Standard (IS) in high-precision quantitation workflows.

Chemical Identity & Properties

Structural Characterization

The compound features a 1-pyrroline ring (3,4-dihydro-2H-pyrrole) with an ethyl substitution at the C5 position (or C2 depending on nomenclature).[1][2][3][4] The

| Feature | Unlabeled Standard | |

| Systematic Name | 5-Ethyl-3,4-dihydro-2H-pyrrole | 5-( |

| CAS Number | 1192-29-6 | 1391053-96-5 |

| Structure | Cyclic Imine | Cyclic Imine ( |

| Molecular Weight | 97.16 g/mol | 99.17 g/mol |

| Boiling Point | ~129°C (Predicted) | ~129°C |

| pKa | ~6.9 (Conjugate acid) | ~6.9 |

| Appearance | Colorless to pale yellow oil | Colorless to pale yellow oil |

Stability & Handling (Critical)

Cyclic imines are thermodynamically unstable relative to their enamine tautomers or hydrolysis products.

-

Hydrolysis: In aqueous acidic media, the imine bond (

) hydrolyzes to form the corresponding amino-ketone (6-amino-3-hexanone). -

Polymerization: Concentrated free-base forms can trimerize.

-

Storage Protocol: Store neat standards at -20°C under argon or nitrogen. For working solutions, use anhydrous solvents (Methanol, Dichloromethane) and avoid protic acids unless stabilizing as a salt.

Synthesis & Formation Mechanism

Synthetic Route (Labeled)

To introduce the

Step 1: Activation of

Figure 1: Synthetic pathway for the production of 5-Ethyl-3,4-dihydro-2H-pyrrole-13C2 using labeled organometallic precursors.

Analytical Application: Isotope Dilution Mass Spectrometry (IDMS)

The primary utility of CAS 1391053-96-5 is to correct for matrix effects, extraction inefficiencies, and instrument drift during the quantification of 2-ethyl-1-pyrroline.

Mass Spectrometry Transitions

In GC-MS (Electron Impact, 70eV), the labeled standard exhibits a mass shift of +2 Da.

-

Unlabeled (Target):

-

Molecular Ion (

): m/z 97 -

Base Peak: m/z 69 (Loss of ethylene

via retro-Diels-Alder or similar fragmentation).

-

-

Labeled (Internal Standard):

-

Molecular Ion (

): m/z 99 -

Base Peak: m/z 69 (Loss of labeled ethylene

). -

Note: If the label is on the ethyl chain, the loss of the ethyl group (common fragmentation) would result in the same fragment ion (m/z 69) for both labeled and unlabeled forms. Therefore, quantitation must be performed on the Molecular Ion (M+) or a fragment retaining the ethyl group.

-

Experimental Protocol: SDE-GC-MS Quantification

Objective: Quantify 2-ethyl-1-pyrroline in a biological or food matrix using the

Reagents:

-

Internal Standard (IS): 5-Ethyl-3,4-dihydro-2H-pyrrole-13C2 (100 µg/mL in Methanol).

-

Solvent: Dichloromethane (DCM), anhydrous.

-

pH Adjustment: 0.1 M NaOH (to ensure basic conditions, preventing hydrolysis).

Workflow:

-

Sample Preparation:

-

Weigh 10g of sample into a distillation flask.

-

Spike: Add 50 µL of IS solution directly to the matrix before extraction. This allows the IS to track all extraction losses.

-

Adjust pH to 8.0 using NaOH (Imines are stable in base; acid causes hydrolysis).

-

-

Extraction (SDE - Simultaneous Distillation Extraction):

-

Use a Likens-Nickerson apparatus.

-

Distill for 2 hours using DCM as the organic phase.

-

Why SDE? It efficiently isolates volatiles while maintaining a closed system to prevent loss of the highly volatile pyrroline.

-

-

Concentration:

-

Dry the DCM extract over anhydrous Sodium Sulfate (

). -

Concentrate to 1 mL using a Vigreux column (Avoid nitrogen blow-down to dryness due to high volatility).

-

-

GC-MS Analysis:

-

Column: DB-WAX or equivalent polar column (to separate basic nitrogen compounds).

-

Inlet: Splitless mode, 230°C.

-

SIM Mode (Selected Ion Monitoring):

-

Channel 1: m/z 97 (Analyte)

-

Channel 2: m/z 99 (Internal Standard)

-

-

Dwell Time: 50-100 ms per ion.

-

Figure 2: Analytical workflow for the quantification of 2-ethyl-1-pyrroline using the

Troubleshooting & Validation

Common Failure Modes

-

Signal Loss: If the pH of the sample is acidic (< 6.0), the pyrroline ring opens to form an aminoketone. The IS will degrade at the same rate as the analyte, theoretically compensating, but sensitivity will plummet.

-

Interference: In complex matrices, other

or

Isotopic Purity Verification

Before use, the IS must be checked for "unlabeled contribution."

-

Inject a high concentration of the IS (pure).

-

Monitor m/z 97.

-

Requirement: The signal at m/z 97 must be < 0.5% of the signal at m/z 99. If higher, the IS contributes to the analyte signal, requiring a mathematical correction factor.

References

- Adams, A., et al. (2005). Formation of pyrazines and 2-acetyl-1-pyrroline in Maillard model systems. Journal of Agricultural and Food Chemistry. (Contextual grounding for pyrroline synthesis/stability).

Sources

An In-depth Technical Guide on the Structure of ¹³C-labeled 2-substituted-1-pyrrolines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, synthesis, and characterization of ¹³C-labeled 2-substituted-1-pyrrolines. These compounds are of significant interest in various scientific fields, particularly in drug development and metabolic research, due to the unique advantages offered by isotopic labeling.

Introduction: The Significance of ¹³C-Labeling in Pyrroline Scaffolds

Heterocyclic compounds are fundamental structural units in a vast number of pharmaceuticals and agrochemicals.[1] Among these, the 1-pyrroline scaffold is a five-membered nitrogen-containing heterocycle that is a key component in a variety of biologically active molecules. The introduction of a stable isotope, such as Carbon-13 (¹³C), into the 2-substituted-1-pyrroline structure provides a powerful and non-radioactive tool for researchers.

Isotopic labeling with ¹³C is invaluable for a range of applications, including:

-

Metabolic Tracing: Following the metabolic fate of a drug or bioactive molecule within a biological system.[2] This allows for the quantitative analysis of metabolic fluxes and the identification of metabolic bottlenecks, which is crucial for understanding diseases.[2]

-

Drug Metabolism and Pharmacokinetic (DMPK) Studies: Investigating how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body.[2]

-

Elucidation of Reaction Mechanisms: Tracking the transformation of atoms and bonds during chemical reactions.

-

Structural Elucidation by NMR Spectroscopy: Enhancing the signals of specific carbon atoms in Nuclear Magnetic Resonance (NMR) spectroscopy, facilitating the unambiguous assignment of complex molecular structures.[3]

The strategic placement of a ¹³C label within the 2-substituted-1-pyrroline core allows for precise tracking and characterization, providing insights that are often unattainable with unlabeled compounds.

General Molecular Structure

The core structure of a 2-substituted-1-pyrroline consists of a five-membered ring containing one nitrogen atom and a double bond between the nitrogen (N1) and the adjacent carbon (C2). The "2-substituted" designation indicates that a functional group (R) is attached to the C2 position. The position of the ¹³C label can be synthetically controlled and is a critical aspect of the experimental design.

Caption: General structure of a 2-substituted-1-pyrroline with a ¹³C label at the C2 position.

Synthesis of ¹³C-Labeled 2-Substituted-1-Pyrrolines

The synthesis of ¹³C-labeled 2-substituted-1-pyrrolines requires the introduction of a ¹³C-labeled precursor at a specific step in the synthetic route. The choice of precursor and the synthetic strategy will depend on the desired position of the label and the nature of the substituent at the C2 position.

A common strategy involves the use of a ¹³C-labeled starting material that will ultimately become the C2 carbon of the pyrroline ring. For example, a Grignard reaction with ¹³C-labeled carbon dioxide can be used to introduce a ¹³C-labeled carboxylic acid group, which can then be further elaborated into the desired 2-substituted-1-pyrroline.[2]

Example Synthetic Workflow:

The following diagram illustrates a generalized workflow for the synthesis of a ¹³C-labeled 2-substituted-1-pyrroline.

Sources

- 1. Recent developments in heterocycle labeling with carbon isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]

5-Ethyl-3,4-dihydro-2H-pyrrole-13C2 molecular weight properties

Advanced Molecular Weight Properties & Analytical Applications[1]

Executive Summary & Compound Identity

5-Ethyl-3,4-dihydro-2H-pyrrole-13C2 (Synonym: 2-Ethyl-1-pyrroline-13C2) is a stable isotope-labeled heterocyclic imine used primarily as an Internal Standard (IS) in the quantitative analysis of flavor compounds and metabolic markers. Its unlabeled analog, 2-ethyl-1-pyrroline, is a potent odorant associated with roasted foods (Maillard reaction products) and specific metabolic pathways.

The incorporation of two Carbon-13 (

| Property | Specification |

| CAS Number (Labeled) | 1391053-96-5 |

| CAS Number (Unlabeled) | 1192-29-6 |

| Chemical Formula | |

| Appearance | Colorless to pale yellow oil (volatile) |

| Primary Application | Isotope Dilution Mass Spectrometry (IDMS) |

Physicochemical & Molecular Weight Properties[3][4][5]

The utility of 5-Ethyl-3,4-dihydro-2H-pyrrole-13C2 relies on the "heavy" nature of the isotope label. Below is the high-resolution mass breakdown, essential for configuring High-Resolution Mass Spectrometry (HRMS) instruments (e.g., Orbitrap or Q-TOF).

2.1. Exact Mass Calculations

The theoretical monoisotopic mass is calculated using IUPAC atomic weights:

- : 12.00000 Da

- : 13.00335 Da

- : 1.00783 Da

- : 14.00307 Da

Table 1: Comparative Mass Spectrometry Profile

| Compound | Formula | Monoisotopic Mass (Da) | Average Mass (Da) | [M+H]+ m/z |

| Native (Unlabeled) | 97.0891 | 97.16 | 98.0969 | |

| Labeled (13C2) | 99.0959 | 99.14 | 100.1037 | |

| Mass Shift ( | - | +2.0068 | - | +2.0068 |

2.2. Isotopic Purity & Distribution

For accurate quantitation, the contribution of the labeled standard to the unlabeled channel (M+0) must be negligible.

-

Isotopic Enrichment: Typically >99 atom %

. -

Interference Check: The natural abundance of

in the native compound creates an M+1 peak (~6.6% relative intensity) and an M+2 peak (~0.2%). The -

Critical Note: Because the M+2 of the native compound is low (<0.5%), the "crosstalk" from native to standard is minimal. However, the standard must be chemically pure to avoid contributing to the M+0 native signal.

Mass Spectrometry & Fragmentation Dynamics

Understanding the fragmentation of the pyrroline ring is vital for selecting robust Multiple Reaction Monitoring (MRM) transitions. The position of the

3.1. Fragmentation Logic

The primary fragmentation pathway for 2-substituted-1-pyrrolines typically involves:

-

Loss of Methyl Radical (

): From the ethyl side chain. -

Ring Cleavage (RDA-like): Retro-Diels-Alder type fragmentation or loss of ethylene/acetylene depending on energy.

Assumption for Protocol: Most commercial syntheses place the

Figure 1: Predicted MS/MS fragmentation pathway for 5-Ethyl-3,4-dihydro-2H-pyrrole-13C2, assuming ring labeling.

Technical Protocol: Quantitative Analysis via IDMS

This protocol outlines the use of 5-Ethyl-3,4-dihydro-2H-pyrrole-13C2 as an Internal Standard for quantifying 2-ethyl-1-pyrroline in biological or food matrices.

4.1. Reagent Preparation[1][2][3][4]

-

Stock Solution: Dissolve 1 mg of 5-Ethyl-3,4-dihydro-2H-pyrrole-13C2 in 1 mL of methanol (LC-MS grade). Store at -80°C.

-

Caution: Pyrrolines are volatile and prone to oxidation. Use amber glass vials with PTFE-lined caps.

-

-

Working IS Solution: Dilute stock to 1 µg/mL in acetonitrile immediately prior to use.

4.2. Sample Extraction Workflow

The volatility of this compound requires a "Trap-and-Elute" or Headspace approach, but solvent extraction is common for biofluids.

-

Spiking: Aliquot 200 µL of sample (plasma/urine/homogenate). Add 20 µL of Working IS Solution. Vortex for 10s.

-

Equilibration: Incubate at 4°C for 10 min to allow IS equilibration with the matrix.

-

Protein Precipitation: Add 600 µL ice-cold Acetonitrile (1% Formic Acid).

-

Why Acid? Acid stabilizes the imine form, preventing hydrolysis or polymerization.

-

-

Centrifugation: 14,000 x g for 10 min at 4°C.

-

Supernatant Transfer: Transfer to LC vials. Do not evaporate to dryness (analyte is volatile). Inject directly.

4.3. LC-MS/MS Parameters

-

Column: Reverse Phase C18 (e.g., Waters HSS T3), 2.1 x 100 mm, 1.8 µm.

-

Note: Use a column capable of retaining polar bases.

-

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Ionization: Electrospray Ionization (ESI) Positive Mode.

Table 2: Recommended MRM Transitions

| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Native | 98.1 | 83.1 | 25 | 18 |

| IS (13C2) | 100.1 | 85.1 | 25 | 18 |

Analytical Logic & Troubleshooting

5.1. The "Crosstalk" Validation

Before running samples, you must validate the isotopic purity.

-

Inject Pure IS: Monitor the Native transition (98.1 -> 83.1).

-

Acceptance Criteria: Signal in Native channel < 0.1% of IS channel.

-

-

Inject High Conc. Native: Monitor the IS transition (100.1 -> 85.1).

-

Acceptance Criteria: Signal in IS channel must be negligible (check for M+2 natural abundance contribution).

-

5.2. Stability Considerations

Pyrrolines are cyclic imines (Schiff bases). They are:

-

pH Sensitive: Stable in mild acid; unstable in strong base (hydrolysis).

-

Thermally Labile: Avoid high-temperature GC injectors if possible; LC-MS is preferred for labeled variants to prevent scrambling or degradation.

Figure 2: Analytical workflow for the quantification of 2-ethyl-1-pyrroline using the 13C2 internal standard.

References

- Adams, A., & De Kimpe, N. (2006). Chemistry of 2-Acetyl-1-pyrroline, 6-Acetyl-1,2,3,4-tetrahydropyridine, 2-Acetyl-2-thiazoline, and 5-Acetyl-2,3-dihydro-4H-1,4-thiazine: Extraordinary Maillard Flavor Compounds. Chemical Reviews, 106(5), 2299–2319. (Contextual grounding for pyrroline properties).

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 68968426, 5-methyl-3,4-dihydro-2H-pyrrole. Retrieved February 13, 2026, from [Link]

Sources

Technical Guide: Stable Isotope Labeled Pyrroline Derivatives in Research

Executive Summary: The "P5C Paradox" and the Isotope Solution

In metabolic research and drug development, the pyrroline ring system—specifically 1-pyrroline-5-carboxylate (P5C) —represents a critical yet notoriously unstable hub. It serves as the obligate intermediate linking the urea cycle, proline metabolism, and glutamate synthesis. For drug developers, the pyrroline scaffold appears in various bioactive alkaloids and synthetic pharmacophores where metabolic stability is a primary challenge.

This guide addresses the technical implementation of stable isotope-labeled pyrroline derivatives (

Part 1: Chemical Architecture & Isotope Selection Strategy

When designing or selecting a labeled pyrroline derivative, "isotope placement" is the single most critical decision factor. Poor placement leads to label loss via metabolic exchange or solvent equilibration.

Structural Dynamics of 1-Pyrroline

The 1-pyrroline ring contains an imine bond (

-

Acidic pH: Favors the ring-closed P5C form.

-

Basic pH: Favors the ring-open GSA form, which can irreversibly polymerize.

Isotope Selection Rules

| Isotope | Recommended Application | Critical Constraint |

| Carbon-13 ( | Metabolic Flux Analysis (MFA) | Universal. The carbon backbone is non-exchangeable. Ideal for tracing the Proline |

| Nitrogen-15 ( | Pathway Tracing | High Stability. The nitrogen remains integral to the ring/chain equilibrium. Essential for urea cycle links. |

| Deuterium ( | Quantitation (IS) & DMPK | Position Sensitive. Avoid C5 (alpha-proton) if measuring racemase activity. Avoid imine-adjacent protons if solvent exchange is possible. |

Part 2: Synthesis and Generation Strategies

Due to the instability of P5C, commercial "shelf-stable" solids are rare and often exist as dimers or trimers that must be hydrolyzed before use. Two primary strategies exist for generating high-purity, labeled pyrrolines.

Strategy A: Chemical Oxidation (The Periodate Route)

This is the standard for generating racemic (

-

Precursor: Stable Isotope Labeled

-Hydroxylysine (e.g., -

Reagent: Sodium Metaperiodate (

). -

Mechanism: Oxidative cleavage of the vicinal amino-alcohol group yields P5C and formaldehyde.

-

Advantage: Stoichiometric control; produces high concentrations.

Strategy B: Chemo-Enzymatic Synthesis (The Biological Route)

Essential for producing enantiomerically pure (S)-P5C .

-

Enzyme: Recombinant Proline Dehydrogenase (PRODH) or P5C Synthase (P5CS).

-

Substrate: L-

-Proline. -

Workflow: Incubate labeled proline with mitochondrial preparations or purified PRODH.

-

Advantage: Biologically relevant stereochemistry.[1]

Part 3: Metabolic Flux Analysis (MFA) Workflow

The proline-P5C cycle is a redox shuttle transferring reducing equivalents into mitochondria. Mapping this flux requires precise tracking of the isotope distribution vector (IDV).

The Pathway Logic

The following Graphviz diagram illustrates the flow of Carbon-13 through the "Proline-P5C-Glutamate" axis.

Figure 1: The P5C metabolic hub. Note the spontaneous tautomerization between P5C and GSA, which complicates static analysis.

Part 4: Analytical Protocols (LC-MS/MS)

Challenge: P5C is hydrophilic and poorly retained on C18 columns. It also reacts with ketones in the matrix. Solution: Chemical Derivatization.[2]

Protocol: Derivatization of C-P5C for Quantification

This protocol stabilizes the pyrroline ring and improves ionization efficiency.

Reagents:

-

Internal Standard (IS):

-P5C (generated via Strategy 2.1). -

Derivatizing Agent: 5-(dimethylamino)naphthalene-1-sulfonyl hydrazine (Dansyl hydrazine) OR o-aminobenzaldehyde (classic colorimetric, adaptable to LC).

-

Matrix: Plasma or Cell Lysate.

Step-by-Step Methodology:

-

Quenching & Extraction:

-

Stop metabolism immediately by adding ice-cold methanol containing 0.1% Formic Acid.

-

CRITICAL: Add the Stable Isotope IS immediately at this step to normalize for degradation during processing.

-

-

Derivatization (The Stabilization Step):

-

To 100

L of supernatant, add 50 -

Incubate at 37°C for 30 minutes.

-

Mechanism: o-AB reacts specifically with the pyrroline ring to form a stable dihydroquinazolinium adduct.

-

-

LC-MS/MS Analysis:

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 for these polar adducts.

-

Mobile Phase: Acetonitrile / Ammonium Formate (pH 3.5).

-

Detection: MRM mode.

-

Target: P5C-oAB adduct (

transition specific to analyte). -

IS:

-P5C-oAB adduct (Mass shift +5 Da).

-

-

Analytical Workflow Diagram

Figure 2: Analytical workflow emphasizing the early introduction of the Internal Standard (IS) to correct for P5C instability.

Part 5: Applications in Drug Discovery[3][4][5]

The "Deuterium Switch" in Pyrroline Pharmacophores

Many alkaloids (e.g., nicotine analogs, specific kinase inhibitors) contain pyrroline or pyrrolidine rings. These are often "metabolic soft spots" susceptible to oxidation by Cytochrome P450.

-

Application: Replacing Hydrogen with Deuterium (

H) at the C-2 or C-5 positions of the pyrroline ring. -

Effect: The Carbon-Deuterium bond is stronger than the Carbon-Hydrogen bond. This triggers the Kinetic Isotope Effect (KIE) , significantly slowing down metabolic clearance (CYP-mediated oxidation) without altering binding affinity.

-

Result: Extended half-life (

) and reduced dosing frequency.

References

-

Phang, J. M., et al. (2010). "The metabolism of proline, a stress substrate, modulates carcinogenic pathways." Amino Acids. Link

-

Williams, I., & Frank, L. (1975). "Improved chemical synthesis and enzymatic assay of delta-1-pyrroline-5-carboxylic acid." Analytical Biochemistry. Link

-

Timmesen, B. A., et al. (2022). "Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II." Communications Biology. Link

-

Schmidt, C., et al. (2023). "Deuterium in drug discovery: progress, opportunities and challenges." Nature Reviews Drug Discovery.[3][4] Link

-

Dietmair, S., et al. (2010). "Metabolite profiling of CHO cells with different growth characteristics." Biotechnology and Bioengineering. (Demonstrates 13C-MFA applications). Link

Sources

Chemical Properties & Isotopic Applications of 5-Ethyl-3,4-dihydro-2H-pyrrole

Topic: Chemical Properties & Isotopic Labeling of 5-Ethyl-3,4-dihydro-2H-pyrrole (2-Ethyl-1-pyrroline) Content Type: Technical Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Analytical Chemists.

A Technical Guide to Synthesis, Stability, and Bioanalytical Utilization[1]

Executive Summary

5-Ethyl-3,4-dihydro-2H-pyrrole (commonly 2-ethyl-1-pyrroline ; CAS 1192-29-6) is a cyclic imine characterized by a popcorn-like, roasted aroma. While widely recognized in food chemistry as a Maillard reaction product, its structural motif—the

For drug development professionals, this molecule presents a dual challenge: chemical instability (prone to hydrolysis and polymerization) and analytical difficulty (high volatility and matrix interference). This guide details the physicochemical behavior of 5-ethyl-3,4-dihydro-2H-pyrrole, mandates protocols for the synthesis of its stable isotope-labeled (SIL) analogs (e.g.,

Chemical Identity & Physicochemical Profile

The molecule consists of a five-membered nitrogen heterocycle with a double bond between N1 and C2 (using pyrroline numbering), substituted with an ethyl group at the C2 position. Note that IUPAC nomenclature can vary; "5-ethyl-3,4-dihydro-2H-pyrrole" numbers the nitrogen as position 1 and the saturated carbon adjacent to it as 2, placing the double bond at N1=C5.

Key Physicochemical Properties

| Property | Value / Characteristic | Relevance to Protocol |

| IUPAC Name | 5-Ethyl-3,4-dihydro-2H-pyrrole | Standard nomenclature for synthesis |

| Common Name | 2-Ethyl-1-pyrroline | Common in flavor/metabolite literature |

| Molecular Formula | Basis for MS calculations | |

| Molecular Weight | 97.16 g/mol | Low MW requires careful MS/MS optimization |

| LogP (Predicted) | ~1.6 | Moderately lipophilic; amenable to RP-HPLC |

| pKa (Conjugate Acid) | ~7.8 (Predicted) | Basic; exists as cation at physiological pH |

| Boiling Point | ~129–131 °C | Volatile; risk of loss during evaporation |

| Reactivity | High (Cyclic Imine) | Prone to hydrolysis (ring opening) & trimerization |

Stability & Degradation Mechanisms

The cyclic imine moiety is thermodynamically unstable relative to its hydrolysis products. In aqueous media, particularly at neutral to acidic pH, the imine undergoes reversible hydrolysis to form 6-aminohexan-3-one (aminoketone). At high concentrations, 1-pyrrolines spontaneously trimerize.

-

Critical Handling Rule: Always store as a dilute solution in anhydrous solvents (e.g., DCM, methanol) or as a hydrochloride salt at -20°C. Avoid aqueous buffers during long-term storage.

Isotopic Labeling Strategies

In quantitative bioanalysis (LC-MS/MS), the use of a Stable Isotope Labeled (SIL) internal standard is non-negotiable for this analyte to correct for extraction efficiency and matrix effects.

Isotope Selection

-

Deuterium (

): The most accessible route. Labeling the ethyl side chain ( -

Carbon-13 (

): Metabolically robust but requires more expensive starting materials (e.g.,

Synthesis Protocol: -5-Ethyl-3,4-dihydro-2H-pyrrole

Objective: Synthesize

Reagents:

-

N-(tert-Butoxycarbonyl)-L-proline methyl ester (Starting Material)

-

Ethyl-d5-magnesium bromide (Isotope Source)

-

Trifluoroacetic acid (TFA) (Deprotection)

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

-

Grignard Addition:

-

Dissolve N-Boc-L-proline methyl ester (1.0 eq) in anhydrous THF under Argon.

-

Cool to -78°C.

-

Slowly add Ethyl-d5-magnesium bromide (1.2 eq) dropwise. Causality: Low temperature prevents over-addition to the tertiary alcohol.

-

Stir for 2 hours, allowing warming to 0°C. Quench with saturated

. -

Extract with EtOAc, dry over

, and concentrate to yield the N-Boc-2-(ethyl-d5)-pyrrolidin-2-ol intermediate.

-

-

Deprotection & Cyclization:

-

Dissolve the intermediate in DCM.

-

Add TFA (10 eq) at 0°C. Causality: Acidic conditions cleave the Boc group and catalyze the dehydration of the hemiaminal to the cyclic imine.

-

Stir for 1 hour.

-

Neutralization (Critical): Carefully basify with cold NaOH (1M) to pH 9-10 and immediately extract into DCM. Warning: Prolonged exposure to aqueous base can hydrolyze the product.

-

-

Purification:

Visualization: Synthesis & Degradation Pathways

The following diagram illustrates the synthesis of the deuterated isotope and the competing hydrolysis pathway that researchers must mitigate.

Figure 1: Synthetic route for d5-labeled 2-ethyl-1-pyrroline and its primary degradation pathway.

Analytical Protocols (LC-MS/MS)

System: UHPLC coupled to Triple Quadrupole MS. Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is recommended over C18 due to the analyte's polarity and basicity.

| Parameter | Setting/Value | Rationale |

| Mobile Phase A | 10mM Ammonium Formate (pH 3.5) | Low pH stabilizes the iminium ion form. |

| Mobile Phase B | Acetonitrile | Standard organic modifier. |

| Ionization | ESI Positive (+ve) | Protonation of the imine nitrogen ( |

| MRM Transition (Analyte) | 98.1 | Loss of propyl/ethyl fragment (Ring cleavage). |

| MRM Transition (IS) | 103.1 | Shift of +5 Da confirms |

Self-Validating Check: Inject the neat IS solution. If a peak appears in the analyte channel (98.1), the deuterium label is unstable or the material contains unlabeled impurity. If the MRM ratio varies with collision energy, verify the fragmentation pattern to ensure the label is retained on the charged fragment.

References

-

Chemical Identity & Properties: National Center for Biotechnology Information. (2025).[3][4][5] PubChem Compound Summary for CID 23422339, 2-Pyrroline, 2-ethyl-. Retrieved from [Link]

-

Synthesis of 2-Substituted Pyrrolines: Harrison, T. J., & Dake, G. R. (2005).[6] An expeditious, high-yielding construction of the food aroma compounds 6-acetyl-1,2,3,4-tetrahydropyridine and 2-acetyl-1-pyrroline. Journal of Organic Chemistry. Retrieved from [Link]

-

Isotope Labeling in Drug Development: European Commission. (2019). ISOTOPICS: Isotopic Labeling for Drug Innovation. Retrieved from [Link]

-

Stability of Cyclic Imines: Fang, M. C., & Cadwallader, K. R. (2014). Stabilization of the potent odorant 2-acetyl-1-pyrroline and structural analogues by complexation with zinc halides. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

Sources

- 1. Pyrrole - Wikipedia [en.wikipedia.org]

- 2. app.curie.asso.fr [app.curie.asso.fr]

- 3. researchgate.net [researchgate.net]

- 4. 2-Pyrroline, 2-ethyl- | C6H11N | CID 23422339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Ethylpyrrole | C6H9N | CID 137075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Acetyl-1-pyrroline - Wikipedia [en.wikipedia.org]

Comparative Technical Analysis: 2-Acetyl-1-pyrroline vs. 5-Ethyl-3,4-dihydro-2H-pyrrole

The following technical guide provides an in-depth comparative analysis of 2-acetyl-1-pyrroline (2-AP) and 5-ethyl-3,4-dihydro-2H-pyrrole (commonly known as 2-ethyl-1-pyrroline ).

Executive Summary

This guide delineates the physiochemical, sensory, and synthetic distinctions between 2-acetyl-1-pyrroline (2-AP) and its structural analog, 5-ethyl-3,4-dihydro-2H-pyrrole (referred to herein by its common isomer name, 2-ethyl-1-pyrroline ).

-

2-Acetyl-1-pyrroline (2-AP): The defining volatile of Basmati/Jasmine rice and Pandan. It is a potent, electron-deficient cyclic imine characterized by extreme instability and a low odor detection threshold (<0.1 ppb).

-

2-Ethyl-1-pyrroline: A structural homolog lacking the carbonyl conjugation of 2-AP. While it shares the pyrroline core, its sensory impact is significantly different, often serving as a synthetic intermediate or a comparative standard in olfactory research rather than a primary flavorant.

Part 1: Molecular Architecture & Physiochemical Properties

The core differentiation lies in the substituent at the C2 position (imine carbon). 2-AP possesses an acetyl group (electron-withdrawing, conjugated), whereas 2-ethyl-1-pyrroline possesses an ethyl group (electron-donating, non-conjugated).

Structural Comparison Table

| Feature | 2-Acetyl-1-pyrroline (2-AP) | 5-Ethyl-3,4-dihydro-2H-pyrrole (2-Ethyl-1-pyrroline) |

| CAS Number | 85213-22-5 | 1192-29-6 |

| IUPAC Name | 1-(3,4-dihydro-2H-pyrrol-5-yl)ethanone | 5-ethyl-3,4-dihydro-2H-pyrrole |

| Molecular Formula | C₆H₉NO | C₆H₁₁N |

| Molecular Weight | 111.14 g/mol | 97.16 g/mol |

| Substituent (C2) | Acetyl (-C(=O)CH₃) | Ethyl (-CH₂CH₃) |

| Electronic System | Conjugated (N=C–C=O) | Isolated (N=C–C–C) |

| Dipole Moment | High (due to Carbonyl) | Moderate |

| Odor Quality | Popcorn, Basmati Rice, Pandan | Amine-like, Cracker-like, faint Jasmine |

| Odor Threshold | ~0.1 ppb (Water) | Significantly Higher (Low potency) |

| Stability | Extremely Unstable (Polymerizes/Oxidizes) | Unstable (Prone to hydrolysis/polymerization) |

Electronic Causality

The acetyl group in 2-AP creates a conjugated system with the imine double bond (

Part 2: Biosynthesis & Chemical Synthesis Pathways

Understanding the origin of these compounds is critical for controlling their formation in food matrices (Maillard reaction) or biotechnological production.

Biosynthesis of 2-Acetyl-1-pyrroline (2-AP)

2-AP is generated via the Maillard reaction (thermal) or enzymatically in rice (BADH2 pathway). The key precursor is Proline , which reacts with 1,2-dicarbonyl compounds (like Methylglyoxal).

Figure 1: Simplified Maillard pathway for 2-AP formation involving Proline and Methylglyoxal.

Chemical Synthesis of 2-Ethyl-1-pyrroline

Unlike 2-AP, 2-ethyl-1-pyrroline is rarely a primary target of biosynthesis in food. It is typically synthesized in the lab via Grignard addition to a nitrile or lactam activation.

Figure 2: Synthetic route for 2-ethyl-1-pyrroline via lactam activation and Grignard reagent.

Part 3: Stability & Stabilization Protocols

Both compounds are cyclic imines, a class known for instability. However, 2-AP is notoriously difficult to preserve in its pure form.

The Instability Mechanism[4]

-

2-AP: The electron-withdrawing acetyl group increases the acidity of the

-protons (at C3), facilitating tautomerization to the enamine form. This triggers rapid self-condensation (polymerization) into red/brown viscous gums within minutes at room temperature. -

2-Ethyl-1-pyrroline: Lacks the acetyl activation. While it can hydrolyze to the open-chain amino ketone, it is less prone to the rapid, runaway polymerization seen in 2-AP.

Stabilization Protocol: Zinc Iodide Complexation

To handle these compounds for research or drug development, they are often stabilized as Lewis Acid complexes.

Protocol:

-

Synthesis: Generate the pyrroline in situ (e.g., in ether).

-

Complexation: Add anhydrous Zinc Iodide (

) dissolved in ether. -

Precipitation: The complex precipitates as a stable solid (e.g.,

). -

Storage: The solid complex is stable for months at

. -

Release: Dissolve in water/buffer (pH > 7) to release the free volatile immediately before assay.

Part 4: Sensory & Pharmacological Relevance

Olfactory Pharmacology[3]

-

2-AP (The Ligand): Acts as a "key food odorant" (KFO). Its detection threshold is exceptionally low (

ng/L in air). It likely binds to specific odorant receptors (ORs) tuned to the specific electron density of the conjugated acetyl-imine motif. -

2-Ethyl-1-pyrroline (The Analog): The replacement of the acetyl oxygen with hydrogens removes the hydrogen-bond acceptor site. This drastically reduces receptor affinity, resulting in a much higher odor threshold and a shift in quality from "roasty/popcorn" to "chemical/amine/cracker."

Drug Development Context

While 2-AP is a flavorant, the pyrroline scaffold is a critical pharmacophore.

-

Imine Reductase Targets: 5-ethyl-3,4-dihydro-2H-pyrrole is frequently used as a substrate to test Imine Reductases (IREDs) . These enzymes enantioselectively reduce the imine to a chiral amine (e.g., (R)-2-ethylpyrrolidine), a motif found in pharmaceutical agents (e.g., certain antihistamines or antipsychotics).

-

2-AP as a Biomarker: Elevated 2-AP levels are not just flavor markers but can indicate specific amino acid metabolic fluxes (Proline/Ornithine breakdown) in biological systems.

References

-

Buttery, R. G., et al. (1983).[1] Identification of 2-acetyl-1-pyrroline as the major aroma component of cooked rice.[2][3] Journal of Agricultural and Food Chemistry.[4] Link

-

Adams, A., & De Kimpe, N. (2006). Chemistry of 2-Acetyl-1-pyrroline, 6-Acetyl-1,2,3,4-tetrahydropyridine, 2-Acetyl-2-thiazoline, and 5-Acetyl-2,3-dihydro-4H-thiazine: Extraordinary Maillard Flavor Compounds.[2] Chemical Reviews.[4] Link

-

Fuganti, C., et al. (2007). Synthesis of 2-ethyl-1-pyrroline and its enantioselective reduction. Tetrahedron.[4] Link

-

Harrison, T. J., & Dake, G. R. (2005).[5] An Expeditious, High-Yielding Construction of the Food Aroma Compounds 6-Acetyl-1,2,3,4-tetrahydropyridine and 2-Acetyl-1-pyrroline.[5] Journal of Organic Chemistry.[5][4] Link

-

U.S. Patent 9,611,228. (2017). Stabilized alkanone-heterocyclic flavorants. (Describes Zinc Iodide stabilization of 2-AP and 2-ethyl-1-pyrroline). Link

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. 2-Acetyl-1-pyrroline - Wikipedia [en.wikipedia.org]

Advanced Isotopic Labeling of Heterocyclic Aroma Compounds: Synthesis, Validation, and Application

Executive Summary

Heterocyclic aroma compounds—specifically pyrazines, thiazoles, and furans—are the bioactive linchpins of both sensory science and pharmaceutical pharmacophores. Their high volatility and metabolic reactivity make them notoriously difficult to quantify and track. This guide details the strategic integration of stable isotopes (

Strategic Synthesis: The Causality of Labeling

The choice of isotope is not arbitrary; it is dictated by the intended application.

-

Deuterium (

H): Cost-effective and accessible. Ideal for quantification standards (SIDA). Risk: Deuterium exchange (H/D exchange) in acidic media can lead to label loss. -

Carbon-13 (

C) / Nitrogen-15 (

Representative Protocol: Synthesis of 2,3,5-Trimethylpyrazine-d

Target Application: Internal Standard for Roasted Coffee/Cocoa Analysis.

This protocol utilizes a condensation strategy, superior to H/D exchange for maintaining isotopic integrity.

Reagents:

-

Ethylenediamine-d

(>98 atom % D) -

2,3-Butanedione-d

(Biacetyl-d -

Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM)

Step-by-Step Methodology:

-

Condensation: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 2,3-butanedione-d

(10 mmol) in anhydrous methanol (20 mL). -

Addition: Dropwise add ethylenediamine-d

(10 mmol) at 0°C under nitrogen atmosphere. The reaction is exothermic; temperature control is critical to prevent polymerization. -

Cyclization: Allow the mixture to warm to room temperature, then reflux for 2 hours. The intermediate dihydropyrazine is formed.

-

Oxidation (Aromatization): Cool to room temperature. Add catalytic KOH in methanol and bubble air through the solution for 4 hours to drive oxidative aromatization.

-

Extraction: Remove methanol in vacuo. Resuspend residue in water (10 mL) and extract with DCM (3 x 15 mL).

-

Purification: Dry organic layer over anhydrous Na

SO

Quality Control (Self-Validation):

-

GC-MS: Confirm M+9 peak dominance. No M+0 should be detectable.

- H-NMR: The spectrum should be "silent" in the methyl regions, confirming >98% deuteration.

Analytical Validation: The Trust Pillar

Before application, the labeled compound must be validated. A standard is only as good as its characterized purity.

Calculating Isotopic Enrichment

Do not rely on manufacturer labels. Calculate the Isotopic Distribution experimentally using MS.

Where

Table 1: Mass Spectral Shift Validation for Common Heterocycles

| Compound | Native Mass (m/z) | Labeled Analog | Target Mass (m/z) | Key Fragment Shift |

| 2,3,5-Trimethylpyrazine | 122 | d | 131 | |

| 2-Acetyl-1-pyrroline | 111 | 113 | Stable ring retention | |

| 4-Methyl-5-thiazoleethanol | 143 | d | 146 | Hydroxyethyl shift |

Application I: Stable Isotope Dilution Assay (SIDA)

SIDA is the "Gold Standard" for quantification because the isotopologue acts as an ideal internal standard, compensating for extraction inefficiencies and matrix effects (ion suppression) perfectly.

The SIDA Workflow

The following diagram illustrates the critical checkpoints in a SIDA workflow.

Figure 1: SIDA Workflow. Note that the standard is added before extraction, ensuring that any loss during processing affects both analyte and standard equally.

Application II: The Deuterium Switch in Drug Development

In medicinal chemistry, heterocyclic rings are often sites of rapid metabolic oxidation by Cytochrome P450 enzymes.

Mechanism: Kinetic Isotope Effect (KIE)

The C-D bond is shorter and stronger than the C-H bond.

-

Primary KIE: If C-H bond cleavage is the rate-determining step (RDS) in metabolism, substituting H with D can significantly reduce the rate of metabolism (

). -

Metabolic Shunting: Blocking a "soft spot" (metabolic hotspot) on a heterocycle can force metabolism to a different, potentially safer site, or increase the drug's half-life (

).

Figure 2: The Deuterium Switch. Strengthening the C-H bond at the metabolic site extends half-life.

References

-

Schieberle, P., & Grosch, W. (1987). Quantitative analysis of aroma compounds in wheat and rye bread crusts using a stable isotope dilution assay. Journal of Agricultural and Food Chemistry. Link

-

Mutlib, A. E. (2008).[1] Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology. Link

-

Siebert, T. E., et al. (2017). Stable Isotope Dilution Assay (SIDA) and HS-SPME-GCMS Quantification of Key Aroma Volatiles for Fruit and Sap of Australian Mango Cultivars. Food Chemistry. Link

-

Del Vecchio, A., et al. (2018).[2] Recent developments in heterocycle labeling with carbon isotopes. Journal of Labelled Compounds and Radiopharmaceuticals. Link

-

BenchChem Technical Review. (2025). Deuterated Pyrazine Derivatives: Synthesis and Applications. Link

Sources

An In-depth Technical Guide to the Safe Handling of 5-Ethyl-3,4-dihydro-2H-pyrrole-13C2

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for 5-Ethyl-3,4-dihydro-2H-pyrrole-13C2. As no specific Safety Data Sheet (SDS) exists for this isotopically-labeled compound, this document synthesizes data from the unlabeled parent compound, pyrrole, and related heterocyclic amines to establish a robust framework for its safe utilization in research and development settings. The focus is on providing researchers, scientists, and drug development professionals with the technical knowledge and practical guidance necessary to mitigate risks, ensure personnel safety, and maintain experimental integrity.

Scientific Introduction & Hazard Analysis

5-Ethyl-3,4-dihydro-2H-pyrrole-13C2 is a stable isotope-labeled derivative of a pyrroline, a class of five-membered heterocyclic amines. While the isotopic labeling with Carbon-13 does not alter the chemical reactivity or toxicological profile compared to its unlabeled analogue, the inherent properties of the pyrrole/pyrroline ring system dictate the necessary safety precautions. The parent compound, pyrrole, is classified as a flammable liquid that is toxic if swallowed, harmful if inhaled, and capable of causing serious eye damage.[1][2][3] Therefore, 5-Ethyl-3,4-dihydro-2H-pyrrole-13C2 must be handled with the same level of caution.

The primary hazards are associated with its flammability and acute toxicity. The volatility of such compounds means that an inhalation hazard can be present even at room temperature, and vapors can form explosive mixtures with air.[2][4] The causality for these hazards lies in the chemical structure: a volatile organic compound with a nitrogen-containing heterocyclic ring system that can be readily absorbed by the body and can interact with biological systems.

GHS Classification (Inferred)

Based on the data for the parent compound, pyrrole, the Globally Harmonized System (GHS) classification for 5-Ethyl-3,4-dihydro-2H-pyrrole-13C2 is inferred as follows:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[1][2] |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1][2] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1][2] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[1][2] |

Exposure Control & Personal Protective Equipment (PPE)

Controlling exposure is paramount. The primary routes of exposure are inhalation, ingestion, skin contact, and eye contact. All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation of vapors.[5]

Engineering Controls

The first line of defense is robust engineering controls. A properly functioning chemical fume hood is mandatory.[5] Ensure that ventilation systems are adequate to maintain vapor concentrations well below any established occupational exposure limits. All equipment used for handling, including transfer and storage containers, must be grounded to prevent the buildup of static electricity, which could serve as an ignition source.[2][6]

Personal Protective Equipment (PPE) Hierarchy

A multi-layered PPE approach is required to prevent direct contact. The selection of PPE is not merely a checklist but a risk-based assessment of the tasks to be performed.

Caption: PPE selection workflow for handling volatile and toxic compounds.

-

Eye Protection : Wear splash-proof chemical goggles that meet appropriate government standards (e.g., EN166 in the EU).[1] A face shield should be worn over goggles during procedures with a high risk of splashing.

-

Hand Protection : Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or holes before use and use proper removal techniques to avoid skin contamination.[1][7] It is critical to consult the glove manufacturer's data for breakthrough times for pyrrole or similar chemicals.

-

Skin and Body Protection : A flame-resistant lab coat is mandatory.[5] Long-sleeved clothing and closed-toe shoes made of a chemical-resistant material are also required.[7]

-

Respiratory Protection : When engineering controls are insufficient or during a large spill, a NIOSH/MSHA or European Standard EN 136 approved respirator with an organic vapor cartridge is necessary.[1][8]

Safe Handling, Storage, and Disposal Protocols

Protocol for Safe Handling and Use

-

Preparation : Before beginning work, read and understand this guide and the SDS for pyrrole.[9] Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Area Designation : Designate a specific area within the fume hood for handling the compound.

-

PPE : Don all required PPE as outlined in Section 2.2.

-

Aliquotting & Transfer : Use only non-sparking tools and grounded equipment for transfers to prevent static discharge.[1] Recap the container immediately after use to minimize vapor release.[9]

-

Hygiene : Avoid eating, drinking, or smoking in the laboratory.[2] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[5]

Conditions for Safe Storage

The stability of heterocyclic amines like this compound is a key concern. They can be sensitive to air, light, and moisture, and may darken over time.[1][2]

-

Location : Store in a cool, dry, well-ventilated area designated for flammable liquids.[1][10]

-

Container : Keep the container tightly closed and sealed.[2] Store under an inert gas like nitrogen or argon to prevent degradation.[1]

-

Incompatibilities : Store away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2]

Waste Disposal

All waste containing this compound is considered hazardous.[1]

-

Segregation : Collect all waste materials (excess reagent, contaminated absorbents, used PPE) in a dedicated, properly labeled hazardous waste container.

-

Labeling : The container must be clearly labeled with "Hazardous Waste," the chemical name, and associated hazards (Flammable, Toxic).

-

Disposal : Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[1] Do not pour down the drain.[3]

Emergency Procedures: A Self-Validating System

A trustworthy emergency protocol is one that is simple, logical, and prioritizes human safety.

First-Aid Measures

Immediate action is critical. Ensure all lab personnel know the location of safety showers and eyewash stations.[9]

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

-

Skin Contact : Immediately remove all contaminated clothing.[1] Flush the affected skin area with plenty of soap and water for at least 15 minutes.[12] Seek medical attention if irritation persists.

-

Inhalation : Move the victim to fresh air immediately.[1] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth).[12] Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting.[13] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person.[4] Call a physician or poison control center immediately.[1]

Accidental Release Measures (Spill Response)

For any spill, the primary directive is to ensure personnel safety before addressing the spill itself.

Caption: Logical workflow for responding to a chemical spill.

Protocol for Minor Spills (<500 mL and manageable by trained personnel): [13]

-

Alert & Isolate : Alert personnel in the immediate area.[14]

-

Ignition Sources : Immediately turn off all nearby ignition and heat sources.[9]

-

Ventilation : Ensure the area is well-ventilated, preferably within a fume hood.

-

PPE : Wear appropriate PPE, including respiratory protection if necessary.[14]

-

Containment : Confine the spill using spill pads or a non-combustible absorbent like dry sand or vermiculite.[15] Do not use combustible materials like paper towels as the primary absorbent.

-

Collection : Use non-sparking tools to carefully collect the absorbed material.[6]

-

Disposal : Place the collected waste into a sealed, labeled container for hazardous waste disposal.[16]

-

Decontamination : Clean the spill area and any contaminated equipment with soap and water.[13]

For major spills, evacuate the laboratory immediately, close the doors, alert others, and contact your institution's emergency response team.[14]

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[2]

-

Unsuitable Media : Do not use a solid stream of water as it may scatter and spread the fire.[4]

-

Specific Hazards : Vapors are heavier than air and may travel to a source of ignition and flash back.[1] Containers may explode when heated.[2] Fire will produce toxic gases, including oxides of carbon and nitrogen.[2]

-

Protective Equipment : Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[3]

Toxicological and Ecological Information

Toxicological Profile (based on Pyrrole)

-

Acute Toxicity : Toxic if swallowed (Oral LD50: 98 mg/kg for mice).[12] Harmful if inhaled.[2]

-

Skin Corrosion/Irritation : May cause skin irritation.[17]

-

Serious Eye Damage/Irritation : Causes serious eye damage.[2] Contact can lead to redness, watering, and itching.[12]

-

Respiratory Irritation : May cause irritation to the respiratory tract.[17]

-

Chronic Effects : Repeated or long-term exposure may lead to a general deterioration of health.[12]

Ecological Information

This compound should not be released into the environment.[1] It is considered harmful to aquatic life.[5] Prevent spills from entering drains or waterways.[3] Data on persistence and degradability for this specific compound are not available, but it is water-soluble and likely mobile in the environment.[1]

References

-

Chemical Spill Management and Response. (2021). Lab Manager. [Link]

-

Laboratory Chemical Spill Cleanup and Response Guide. (2023). The City University of New York (CUNY). [Link]

-

Guide for Chemical Spill Response. (N.d.). American Chemical Society. [Link]

-

Laboratory Spill Response Procedures. (N.d.). Youngstown State University. [Link]

-

Laboratory emergency response procedures. (2024). The University of Western Australia. [Link]

-

Pyrrole GESTIS Substance Database. (2025). DGUV. [Link]

-

How to Enhance Safety When Working With Volatile Organic Compounds. (2019). Corrosionpedia. [Link]

-

How to Keep Workers Safe From the Dangers of Volatile Organic Compounds (VOCs). (2023). Diversitech. [Link]

-

Characterizing volatile organic compounds from personal protective equipment users. (2025). Journal of Hazardous Materials. [Link]

-

Synthesis and Toxicity Evaluation of New Pyrroles. (2021). Molecules. [Link]

-

VOC Safety for Industrial Workers. (2023). International Enviroguard. [Link]

-

Pyrrole Material Safety Data Sheet. (2005). ScienceLab.com. [Link]

-

Pyrrole. (N.d.). Wikipedia. [Link]

-

ADDOCAT KE-9018 Material Safety Data Sheet. (N.d.). Tri-iso. [Link]

-

Recommended PPE to handle chemicals. (N.d.). BESA. [Link]

-

Pyrrole Safety Data Sheet. (2023). Fisher Scientific. [Link]

-

Pyrrole Safety Data Sheet. (N.d.). DC Fine Chemicals. [Link]

-

2-Acetyl-1-pyrroline. (2021). American Chemical Society. [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). RSC Advances. [Link]

-

Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. (2018). Molecules. [Link]

-

First Aid Procedures for Chemical Hazards. (N.d.). NIOSH, CDC. [Link]

-

Pyrrolidine. (N.d.). Wikipedia. [Link]

-

Structural isomers of the pyrrolines. (N.d.). ResearchGate. [Link]

-

Synthesis and Biological Activity of Pyrrole, Pyrroline and Pyrrolidine Derivatives. (2025). ResearchGate. [Link]

-

Degradation of Heterocyclic Aromatic Amines in Oil Under Storage and Frying Conditions. (2007). Food and Chemical Toxicology. [Link]

-

How to Handle Amines Safely in Industrial Environments. (N.d.). Diplomata Comercial. [Link]

-

Aromaticity, Stability and Reactivity in Pyrrole, Furan and Thiophene. (2021). YouTube. [Link]

-

Amine Storage Conditions: Essential Guidelines for Safety. (N.d.). Diplomata Comercial. [Link]

-

1-Pyrroline. (N.d.). PubChem, NIH. [Link]

-

Studies on the Formation and Reactions of 1-Pyrroline. (N.d.). ACS Publications. [Link]

-

Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. (2018). MDPI. [Link]

-

Pyrrole. (N.d.). Britannica. [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Chemical Health & Safety. [Link]

-

Pyrrole and Pyrrole Derivatives. (N.d.). ResearchGate. [Link]

-

Heterocyclic Aromatic Amines in Meat. (N.d.). Critical Reviews in Food Science and Nutrition. [Link]

-

Green Synthesis of Pyrrole Derivatives. (2017). Current Green Chemistry. [Link]

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. tri-iso.com [tri-iso.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. TERTIARY AMINES (OR) CORROSIVE FLAMMABLE LIQUID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 8. How to Keep Workers Safe - Diversitech [diversitech-air.com]

- 9. Chemical Spill Management and Response | Lab Manager [labmanager.com]

- 10. diplomatacomercial.com [diplomatacomercial.com]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 13. ccny.cuny.edu [ccny.cuny.edu]

- 14. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]

- 15. acs.org [acs.org]

- 16. Laboratory Spill Response Procedures | YSU [ysu.edu]

- 17. langridgecolours.com [langridgecolours.com]

Technical Guide: Synthesis Pathways for 13C-Labeled Dihydro-2H-Pyrroles

The following technical guide details the synthesis pathways for 13C-labeled dihydro-2H-pyrroles (specifically

Executive Summary & Strategic Analysis

Dihydro-2H-pyrrole (also known as 1-pyrroline) is a cyclic imine fundamental to the biosynthesis of alkaloids and a critical intermediate in metabolic tracing. In drug development, 13C-labeled variants are essential for elucidating the metabolic fate of pyrrolidine-based pharmacophores via NMR spectroscopy and mass spectrometry.

The Stability Paradox

The primary challenge in synthesizing 1-pyrroline is its thermodynamic instability. In its free base form, 1-pyrroline exists in equilibrium with its isotrimer.

-

Monomer: Volatile, reactive, distinct "semen-like" odor.

-

Trimer: Solid, thermodynamically favored in concentrated solutions.

-

Implication: Protocols must generate the monomer in situ or stabilize it as a salt (e.g., hydrochloride) or coordination complex (e.g., with Zinc halides) immediately upon synthesis.

Labeling Strategy

The choice of pathway depends entirely on the desired position of the

| Pathway | Primary Precursor | Label Retention | Best For |

| A. Oxidative Decarboxylation | L-Proline ( | Loses C1 (COOH). Retains Ring Carbons. | Ring labeling (C2-C5). |

| B. Reductive Cyclization | GABA ( | Retains all carbons. | C2 labeling or full ring labeling. |

| C. Enzymatic Oxidation | Putrescine ( | Retains all carbons. | Metabolic mimicry; mild conditions. |

Pathway A: Oxidative Decarboxylation of [ C]-L-Proline

Mechanism: Oxidative Decarboxylation (The Hunsdiecker-type or N-halo mechanism).

Utility: This is the most direct chemical route for generating ring-labeled 1-pyrrolines from commercially available [

Mechanistic Flow

The reaction proceeds via the formation of an N-haloamine intermediate, followed by decarboxylation and elimination of the halide to form the imine double bond.

Figure 1: Oxidative decarboxylation pathway converting Proline to 1-Pyrroline.[1]

Experimental Protocol

Reagents: [U-

-

Preparation: Dissolve [

C]-L-Proline (1.0 eq) in phosphate buffer (0.1 M, pH 7.4). The pH control is critical to prevent premature hydrolysis or polymerization. -

Oxidation: Add N-Chlorosuccinimide (1.1 eq) slowly at 0°C. The reaction is exothermic.

-

Reaction: Stir at room temperature for 30–60 minutes. The solution will evolve CO

. -

Extraction: The 1-pyrroline is highly water-soluble. For isolation, saturate the aqueous phase with NaCl and extract rapidly with CDCl

(for immediate NMR) or diethyl ether. -

Stabilization: If storage is required, add anhydrous HCl in ether to precipitate 1-pyrroline hydrochloride , which is stable as a solid.

Validation:

- C NMR: Look for the diagnostic C=N resonance. In unsubstituted 1-pyrroline, this appears around 170–175 ppm (depending on solvent/pH).

Pathway B: Controlled Reduction of [ C]-Lactams

Mechanism: Partial reduction of lactams to cyclic hemiaminals/imines.

Utility: Ideal when the label must be at the C2 position (derived from the carbonyl of GABA/Pyrrolidinone) or when starting from [

Synthetic Workflow

This pathway converts [

Figure 2: Conversion of GABA to 1-Pyrroline via lactam reduction.[1]

Experimental Protocol

Reagents: [

-

Precursor Synthesis (if needed): Heat [

C]-GABA neat or in high-boiling solvent (e.g., toluene) with a Dean-Stark trap to effect cyclodehydration to 2-pyrrolidinone. -

Reduction Setup: Dissolve [

C]-2-pyrrolidinone in anhydrous toluene under Argon. Cool to -78°C . -

Hydride Addition: Add DIBAL-H (1.1 eq) dropwise over 30 minutes. The low temperature is mandatory to prevent over-reduction to the pyrrolidine (amine).

-

Quenching: Quench carefully with a saturated solution of Sodium Potassium Tartrate (Rochelle's salt) to break the aluminum emulsion.

-

Isolation: The organic layer contains the 1-pyrroline. Dry over Na

SO -

Note: Do not concentrate to dryness without stabilizing agents, as trimerization will occur.

Pathway C: Enzymatic Synthesis (Biomimetic)

Mechanism: Oxidative deamination of diamines.

Utility: Produces high-purity [

Protocol Overview

-

Substrate: [

C]-Putrescine (1,4-diaminobutane). -

Catalyst: Diamine Oxidase (DAO) (e.g., from porcine kidney or pea seedlings).

-

Reaction: Incubate substrate with DAO and Catalase (to remove H

O -

Outcome: The enzyme produces 4-aminobutanal, which spontaneously cyclizes to 1-pyrroline.[1]

Quantitative Data & Comparison

| Parameter | Oxidative Decarboxylation (Proline) | Reductive Cyclization (Lactam) | Enzymatic (Putrescine) |

| Yield | 60–80% | 50–70% | >90% (in solution) |

| Complexity | Low | High (requires -78°C) | Low |

| Label Fate | Loss of C1 | Retains All Carbons | Retains All Carbons |

| Scalability | Gram-scale | Milligram to Gram | Milligram (Enzyme limited) |

| Major Impurity | CO | Pyrrolidine (over-reduction) | Protein residues |

References

-

Synthesis and evaluation of 13C-labeled 5-5-dimethyl-1-pyrroline-N-oxide. Free Radical Biology and Medicine. (2019). Link

-

On the chemistry of 1-pyrroline in solution and in the gas phase. Scientific Reports. (2017). Link

-

Photooxidative Decarboxylation of Proline, a Novel Oxidative Stress to Natural Amines. Heterocycles. (1998).[2][3][4] Link

-

Oxidation of di- and polyamines by copper amine oxidase. ResearchGate. (2010). Link

-

2-Phenyl-1-pyrroline (Organic Syntheses Procedure). Organic Syntheses. (2010). Link

Sources

5-Ethyl-3,4-dihydro-2H-pyrrole-13C2 internal standard for GC-MS

Application Note & Protocol

Topic: 5-Ethyl-3,4-dihydro-2H-pyrrole-13C2 as an Internal Standard for High-Precision Quantification of its Unlabeled Analog by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals engaged in quantitative analytical chemistry.

Foundational Principles: The Imperative for Isotopic Internal Standards in GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique, merging the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[1][2] This combination allows for the precise identification and quantification of volatile and semi-volatile compounds in complex matrices.[3][4] However, the accuracy of quantification can be compromised by various factors, including sample preparation inconsistencies, injection volume variability, and fluctuations in instrument response.[5][6]

To mitigate these sources of error, an internal standard (IS) is introduced. An ideal internal standard is a compound with physicochemical properties closely matching the analyte of interest, which is added at a constant, known concentration to all samples, calibration standards, and quality controls.[7][8] The quantification is then based on the ratio of the analyte's response to the internal standard's response, effectively normalizing variations throughout the analytical workflow.[6]

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[7] A SIL-IS, such as 5-Ethyl-3,4-dihydro-2H-pyrrole-13C2, is chemically identical to the analyte but has a higher molecular weight due to the incorporation of heavy isotopes (in this case, two Carbon-13 atoms).[9] This near-perfect chemical mimicry ensures that the SIL-IS co-elutes with the analyte and experiences identical behavior during extraction, derivatization, and ionization, thus providing the most accurate correction for potential matrix effects and other sources of variability.[10]

This application note provides a comprehensive guide and a detailed protocol for the use of 5-Ethyl-3,4-dihydro-2H-pyrrole-13C2 as an internal standard for the precise and accurate quantification of its unlabeled counterpart, 5-Ethyl-3,4-dihydro-2H-pyrrole, by GC-MS.

Materials and Methodology

Reagents and Equipment

| Item | Specification | Supplier Example |

| Analyte | 5-Ethyl-3,4-dihydro-2H-pyrrole (≥98% purity) | Sigma-Aldrich, Alfa Aesar |

| Internal Standard | 5-Ethyl-3,4-dihydro-2H-pyrrole-13C2 | MedChemExpress, Alfa Chemistry[11][12] |

| Solvent | Dichloromethane (DCM), HPLC or GC grade | Fisher Scientific, VWR |

| GC-MS System | Gas chromatograph with a mass selective detector | Agilent, Shimadzu, Thermo Fisher |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent | Agilent J&W |

| Vials & Caps | 2 mL amber glass vials with PTFE-lined septa | VWR, Waters |

| Pipettes | Calibrated micropipettes (10 µL, 100 µL, 1000 µL) | Eppendorf, Gilson |

| Carrier Gas | Helium (99.999% purity) | Airgas, Praxair |

Preparation of Standard Solutions

Causality: The preparation of accurate stock and working solutions is fundamental to the entire quantitative method. Serial dilutions from a concentrated, accurately weighed primary stock minimize weighing errors and allow for the creation of a calibration curve spanning the expected concentration range of the analyte in unknown samples.

-

Primary Analyte Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of 5-Ethyl-3,4-dihydro-2H-pyrrole.

-

Dissolve in 10 mL of dichloromethane in a class A volumetric flask.

-

-

Primary Internal Standard Stock Solution (1 mg/mL):

-

Accurately weigh 1 mg of 5-Ethyl-3,4-dihydro-2H-pyrrole-13C2.

-

Dissolve in 1 mL of dichloromethane.

-

-

Internal Standard Working Solution (10 µg/mL):

-

Dilute 100 µL of the primary internal standard stock solution to 10 mL with dichloromethane in a volumetric flask. This concentration should be chosen to be within the same order of magnitude as the target analyte's expected concentration.[13]

-

-

Calibration Curve Standards:

-

Perform serial dilutions of the primary analyte stock solution to prepare a series of calibration standards. For example, to create standards ranging from 1 µg/mL to 100 µg/mL.

-

To each calibration standard, add a constant amount of the internal standard working solution. For example, add 100 µL of the 10 µg/mL IS working solution to 900 µL of each analyte calibration standard to yield a final IS concentration of 1 µg/mL in each.

-

GC-MS Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, where the consistent performance of the internal standard across all injections provides confidence in the accuracy of the analyte quantification.

Sample Preparation

-

Sample Spiking: To 900 µL of your unknown sample (dissolved in dichloromethane), add 100 µL of the 10 µg/mL internal standard working solution.

-

Vortex: Gently vortex the sample for 10-15 seconds to ensure homogeneity.

-

Transfer: Transfer the spiked sample to a 2 mL GC vial and cap securely.

Instrumental Analysis

GC-MS Parameters:

| Parameter | Setting | Rationale |

| Injection Volume | 1 µL | Standard volume for capillary columns. |

| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte and IS. |

| Injection Mode | Splitless (0.5 min) | Maximizes sensitivity for trace analysis. |

| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency.[2] |

| Flow Rate | 1.2 mL/min (Constant Flow) | Ensures reproducible retention times.[14] |

| Oven Program | 50°C (hold 1 min), ramp to 280°C at 15°C/min, hold 2 min | A temperature ramp effectively separates compounds based on their boiling points.[1] |

| Transfer Line Temp | 280 °C | Prevents condensation of analytes between the GC and MS. |

| Ion Source Temp | 230 °C | Standard temperature for electron ionization.[14] |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns.[3] |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring only specific ions for the analyte and IS. |

Selected Ion Monitoring (SIM) Ions:

-

5-Ethyl-3,4-dihydro-2H-pyrrole (Analyte): Determine the molecular ion (M+) and a characteristic fragment ion from a full scan acquisition. For C6H11N, the molecular weight is 97.16. Let's assume a hypothetical M+ of m/z 97 and a key fragment of m/z 68 .

-

5-Ethyl-3,4-dihydro-2H-pyrrole-13C2 (IS): The molecular ion will be shifted by +2 Da. Therefore, the M+ will be m/z 99 . The key fragment may also shift depending on which part of the molecule contains the 13C atoms. Assuming the label is in the ethyl group, the fragment might remain at m/z 68 or shift. For this example, we will monitor m/z 99 and m/z 70 .

Data Analysis and Quantification

The core of the internal standard method is the use of a response ratio.

-

Peak Integration: Integrate the peak areas for the selected ions for both the analyte and the internal standard.

-

Response Ratio Calculation: Calculate the response ratio (RR) for each injection:

-

RR = (Peak Area of Analyte) / (Peak Area of Internal Standard)

-

-

Calibration Curve Construction: Plot the response ratio (y-axis) against the known concentration of the analyte in the calibration standards (x-axis).

-

Linear Regression: Perform a linear regression on the calibration curve data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is typically desired.[15]

-

Quantification of Unknowns: Calculate the response ratio for the unknown samples and use the regression equation to determine the concentration of the analyte.

Visualization of Methodological Workflow

Experimental Workflow Diagram

Caption: Workflow for GC-MS quantification using an internal standard.

Logical Relationship for Quantification

Sources

- 1. How Does GC-MS Work and Its Principle Explained | Phenomenex [phenomenex.com]

- 2. agilent.com [agilent.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. technologynetworks.com [technologynetworks.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 13. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]

- 14. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchtrendsjournal.com [researchtrendsjournal.com]

Protocol for High-Precision Quantification of Pyrrolines Using Isotope Dilution Mass Spectrometry (IDMS)

Introduction: The Analytical Challenge of Pyrrolines

Pyrrolines, including the influential aroma compound 2-acetyl-1-pyrroline (2-AP), are a class of cyclic imines that play a crucial role in the flavor and aroma profiles of numerous food products, such as aromatic rice, bread, and popcorn.[1][2][3][4] They are also significant in other biological and chemical contexts. However, the quantitative analysis of pyrrolines is fraught with challenges. These molecules are often present at trace levels (μg/kg) and are notoriously unstable, susceptible to degradation, and can exist in equilibrium with other forms, complicating accurate measurement.[1][2][5][6] Traditional analytical methods can be hampered by matrix effects and the inherent reactivity of the analytes, leading to inaccuracies.[1][7]

Isotope Dilution Mass Spectrometry (IDMS) has emerged as a definitive technique for overcoming these obstacles.[8][9] Recognized as a primary ratio method by metrological institutes, IDMS provides the highest level of accuracy and precision in quantitative analysis.[10][11] The principle of IDMS involves the addition of a known amount of a stable, isotopically labeled analog of the target analyte to the sample at the earliest stage of analysis.[9][12] This "internal standard" has virtually identical chemical and physical properties to the native analyte, ensuring it experiences the same extraction inefficiencies, derivatization yields, and ionization suppression or enhancement during mass spectrometric analysis.[8] By measuring the ratio of the native analyte to its labeled counterpart, highly accurate and precise quantification can be achieved, independent of sample recovery.[9]

This application note provides a comprehensive, field-proven protocol for the quantification of pyrrolines using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with the isotope dilution technique. It is designed for researchers, scientists, and drug development professionals who require the utmost confidence in their quantitative data.

The IDMS Workflow: A Conceptual Overview

The core of the IDMS protocol is a self-validating system. Each step is designed to ensure the integrity of the final quantitative result. The workflow can be visualized as a sequence of critical operations, each with a specific purpose.

Caption: The Isotope Dilution Mass Spectrometry workflow for pyrroline analysis.

Part 1: The Cornerstone of Accuracy - The Internal Standard

The selection and preparation of the stable isotope-labeled (SIL) internal standard are paramount for a successful IDMS assay.

Sourcing and Synthesis of SIL-Pyrrolines

The ideal internal standard is a pyrroline molecule labeled with stable isotopes such as Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).[13][14] For pyrrolines like 2-acetyl-1-pyrroline, deuterated analogs have been synthesized.[6][15] It is crucial that the isotopic label is in a non-exchangeable position to prevent loss of the label during sample processing.[6]